molecular formula C17H16O2 B238806 beta-Ethoxychalcone CAS No. 1907-69-3

beta-Ethoxychalcone

Cat. No. B238806
CAS RN: 1907-69-3
M. Wt: 252.31 g/mol
InChI Key: GMWQGXUAHMDHHZ-LGMDPLHJSA-N
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Description

Beta-Ethoxychalcone is a chemical compound with the formula C17H16O2 and a molecular weight of 252.3077 . It belongs to the class of chalcones, which are aromatic ketones that form the central core of many important biological compounds .


Synthesis Analysis

Chalcones, including beta-Ethoxychalcone, can be synthesized through various methods. The Claisen–Schmidt reaction is the most common method, where acetophenone and aldehyde derivatives undergo condensation in the presence of acid or base catalysts . Chalcones can also be prepared by Suzuki reaction between phenyl boronic acid and cinnamyl chloride or benzoyl chloride and phenyl vinyl boronic acid .


Molecular Structure Analysis

The chalcone core is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . This structure allows chalcones to exist in both trans (E) and cis (Z) isomers . The electrophilic α, β-unsaturated carbonyl system in chalcones is in continuous conjugation, contributing to their low redox potential, stability, and electron transfer reactions .


Chemical Reactions Analysis

Chalcones, including beta-Ethoxychalcone, can undergo various chemical reactions. They can cyclize to form flavonoid structures, which is a key step for the skeletal modification of chalcones . Chalcones can also be used to prepare types of heterocyclic rings via ring closure reactions .


Physical And Chemical Properties Analysis

Beta-Ethoxychalcone has a molecular weight of 252.3077 . More specific physical and chemical properties of beta-Ethoxychalcone were not found in the retrieved papers.

Future Directions

Chalcones, including beta-Ethoxychalcone, have significant therapeutic potential against various diseases . Their unique chemical structural features have inspired the synthesis of numerous chalcone derivatives, many of which possess similar bioactivities as their natural counterparts but often with enhanced potency and reduced toxicity . This suggests a promising future direction for the development of new drugs based on chalcone derivatives .

properties

IUPAC Name

(Z)-3-ethoxy-1,3-diphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-13H,2H2,1H3/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWQGXUAHMDHHZ-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Ethoxychalcone

CAS RN

1907-69-3
Record name beta-Ethoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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